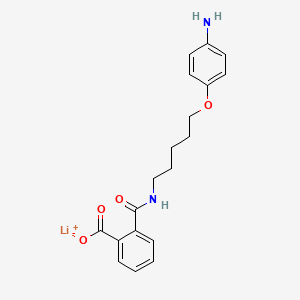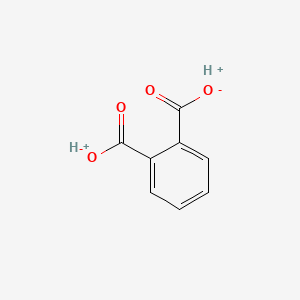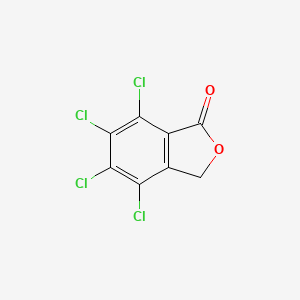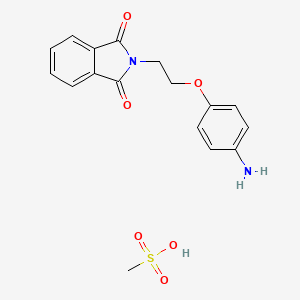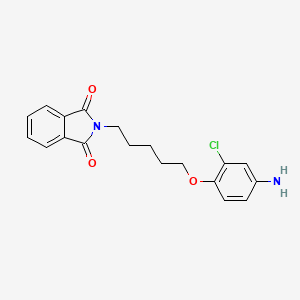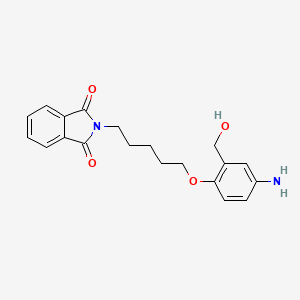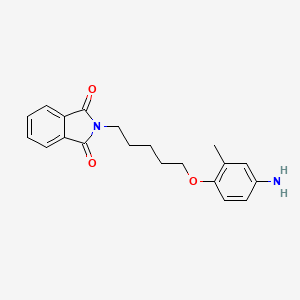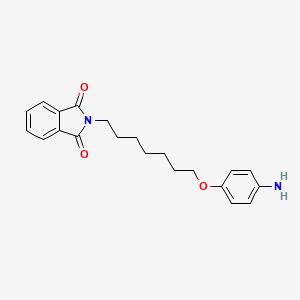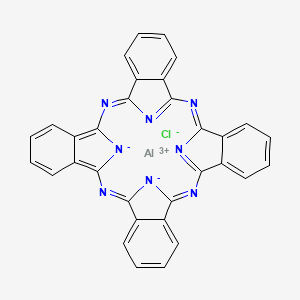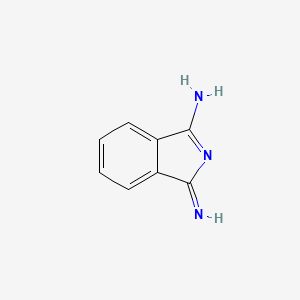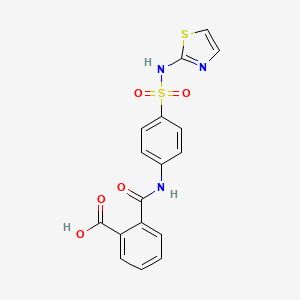
Ovalicin
Overview
Description
Ovalicin is a small molecule that belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms . This compound is known to be a potent angiogenesis inhibitor .
Synthesis Analysis
The synthesis of this compound has been discussed by Johann Mulzer at the IOC, Vienna, Austria . The initial discussion in the publication revolves around the preference for endo selectivity in the Diels Alder reaction, and tailoring the partners to produce a highly functionalised cyclohexane . They then went on to decide which partners would be most suitable for their system, and which asymmetric method might give the best enantioselectivity .
Molecular Structure Analysis
This compound has a molecular formula of C16H26O5 . It belongs to the class of organic compounds known as cyclitols and derivatives . These are compounds containing a cycloalkane moiety with one hydroxyl group on each of three or more ring atoms .
Chemical Reactions Analysis
Fumagillin and this compound are structurally related natural products that potently inhibit angiogenesis by blocking endothelial cell proliferation . A common target for fumagillin and this compound was identified as the type 2 methionine aminopeptidase (MetAP2) . These natural products bind MetAP2 covalently, inhibiting its enzymatic activity .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H26O5 and an average mass of 298.375 Da . It is a small molecule .
Scientific Research Applications
Anti-Atopic Activities
Ovalicin has been shown to significantly reduce atopic dermatitis-related symptoms in mice, including scratching behavior and the levels of mast cell degranulation and histamine release. This suggests its potential as an anti-atopic agent, offering a new therapeutic approach to managing atopic dermatitis (Yoon et al., 2011).
Molecular Recognition and Inhibition of Angiogenesis
A fundamental aspect of this compound's application in cancer research lies in its ability to inhibit angiogenesis, a process critical for tumor growth and metastasis. This compound and related compounds like fumagillin bind covalently to the type 2 methionine aminopeptidase (MetAP2), inhibiting its enzymatic activity. This interaction is specific to MetAP2, distinguishing it from the closely related MetAP1, and is crucial for its anti-angiogenic effects, highlighting its therapeutic potential in cancer treatment (Griffith et al., 1998).
Immunomodulatory Effects
This compound has also been investigated for its immunosuppressive properties, particularly its impact on lymphocyte cultures. It preferentially inhibits uridine incorporation into rRNA, affecting ribosome quantity and protein synthesis in lymphocytes, which suggests a selective immunosuppressive effect that could have implications for autoimmune diseases and organ transplantation (Zimmermann & Hartmann, 1981).
Biosynthetic Studies
The application of deuterium magnetic resonance in studying the biosynthesis of this compound has provided insights into the oxidative cleavage mechanisms involved in its formation from bergamotene. This methodological approach not only sheds light on this compound's biosynthetic pathway but also demonstrates the utility of deuterium NMR as a tool in biosynthetic research (Cane & Buchwald, 1977).
Antimicrosporidial Activities
This compound, along with its derivatives, has shown promising antimicrosporidial activities in both in vitro and in vivo studies. Its efficacy against Encephalitozoon intestinalis and Vittaforma corneae supports the potential for developing more effective treatments for microsporidiosis, a disease with limited therapeutic options (Didier et al., 2006).
Mechanism of Action
Target of Action
Ovalicin, also known as (-)-Ovalicin, primarily targets Methionine aminopeptidase 1 (MetAP1) and Methionine aminopeptidase 2 (MetAP2) . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
This compound inhibits MetAP1 and MetAP2 by covalently binding to a conserved histidine in their active sites . This interaction disrupts the normal function of these enzymes, leading to changes in protein processing.
Biochemical Pathways
It’s known that this compound can inhibit angiogenesis , which is the formation of new blood vessels. This suggests that this compound may affect pathways related to cell growth and proliferation.
Result of Action
This compound’s action on MetAP1 and MetAP2 leads to the inhibition of angiogenesis . In addition, this compound has been shown to attenuate symptoms of atopic dermatitis by inhibiting IL-31 signaling and intracellular calcium influx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the fungus Pseudallescheria boydii, isolated from termites, produces this compound derivatives that display antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests that the production and activity of this compound can be influenced by the organism’s environment.
Future Directions
Ovalicin derivatives from Pseudallescheria boydii, a mutualistic fungus of French Guiana Termites, have shown antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests potential future directions for the use of this compound in the treatment of diseases caused by these protozoa .
properties
IUPAC Name |
(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXFGQJARQNM-OWYFMNJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19683-98-8 | |
| Record name | (3S,4R,5S)-4-Hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-1-oxaspiro[2.5]octan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19683-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ovalicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ovalicin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBF6GMZ9TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



